

An In-Depth Technical Guide to 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxybenzofuran-3(2H)-one

Cat. No.: B101677

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzofuran-3(2H)-one, a heterocyclic organic compound, serves as a pivotal scaffold in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the current understanding of the biological activities of its derivatives, particularly in the realms of antimicrobial and anticancer research, and explores the potential signaling pathways implicated in their mechanisms of action. This document aims to be a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the benzofuranone core.

Introduction

2-Hydroxybenzofuran-3(2H)-one (CAS Number: 17392-15-3) is a bicyclic compound featuring a benzofuranone core with a hydroxyl group at the 2-position.^[1] This structural motif imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. The broader family of benzofuranones, including various substituted derivatives, has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities span from antimicrobial and anti-inflammatory to potent enzyme inhibition and anticancer effects.^{[2][3]} Understanding the core properties and synthesis of **2-hydroxybenzofuran-3(2H)-one** is crucial for the rational design and development of new therapeutic agents.

Chemical Structure and Properties

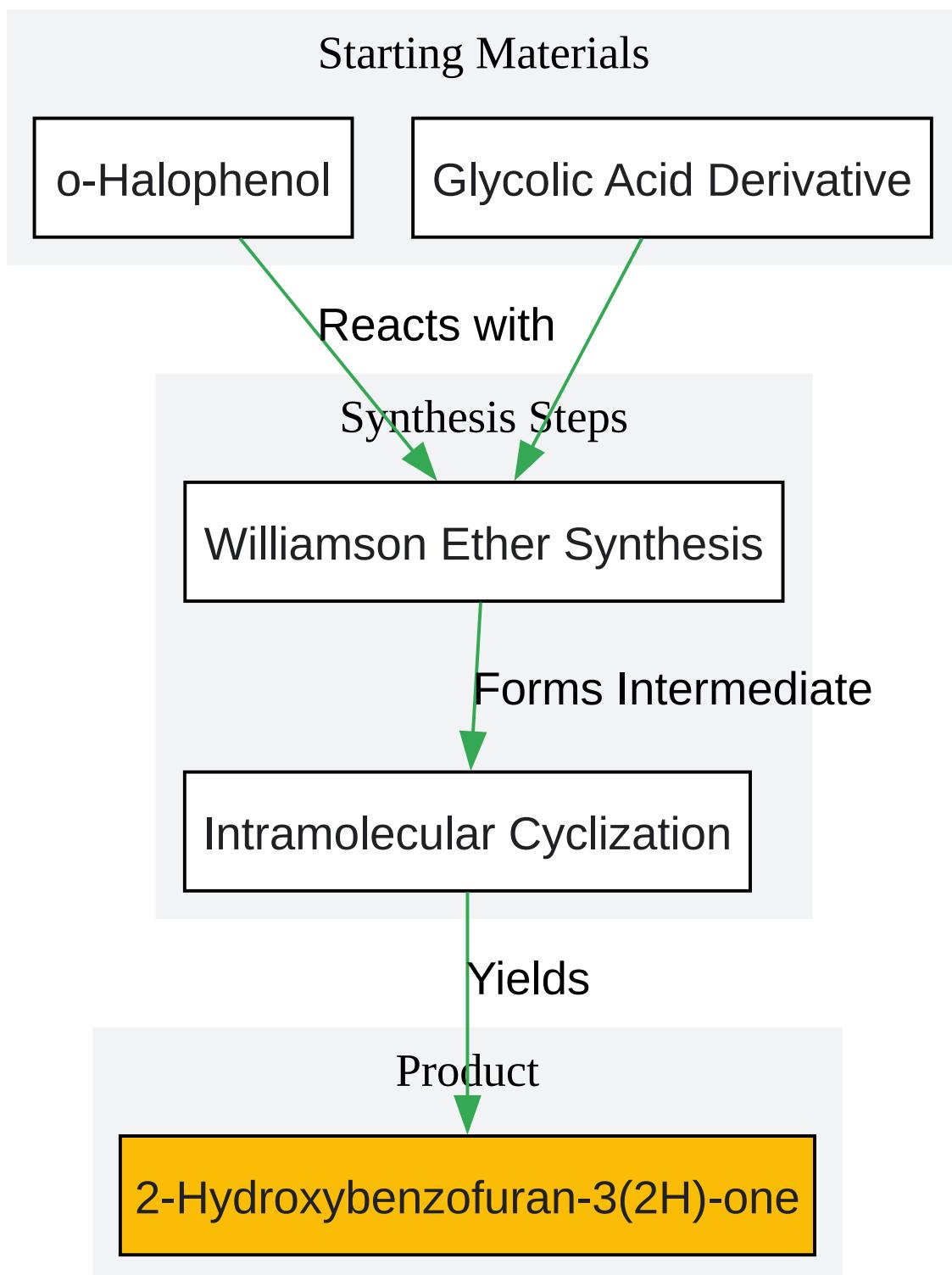
The chemical structure of **2-Hydroxybenzofuran-3(2H)-one** is characterized by a fused benzene and furanone ring system. The presence of a hydroxyl group at the chiral center (C2) and a ketone at C3 are key functional features.

Chemical Structure:

Caption: Chemical structure of **2-Hydroxybenzofuran-3(2H)-one**.

Physicochemical Properties

Quantitative physicochemical data for **2-Hydroxybenzofuran-3(2H)-one** is limited in publicly available literature. However, data for related benzofuranone derivatives provide insights into the expected properties of this class of compounds.


Property	Value	Reference
CAS Number	17392-15-3	[1]
Molecular Formula	C ₈ H ₆ O ₃	
Molecular Weight	150.13 g/mol	
IUPAC Name	2-hydroxy-1-benzofuran-3-one	
Melting Point	Not reported	
Solubility	Slightly soluble in water.	[4]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Hydroxybenzofuran-3(2H)-one** is not readily available in the reviewed literature, general synthetic strategies for benzofuran-3(2H)-ones can be adapted. One common approach involves the intramolecular cyclization of a substituted phenoxyacetic acid derivative.[5] Another method involves the oxidative cyclization of corresponding ortho-functionalized acetophenones.[6]

General Synthetic Workflow

A plausible synthetic route could involve the steps outlined below. This workflow is a generalized representation based on known syntheses of related compounds.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **2-Hydroxybenzofuran-3(2H)-one**.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for **2-Hydroxybenzofuran-3(2H)-one** is not explicitly available. However, the characteristic spectral features of the benzofuranone core and its derivatives can be inferred from the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The proton at the C2 position, adjacent to the hydroxyl group, would likely appear as a distinct singlet or doublet depending on its coupling with the hydroxyl proton. The chemical shift of the hydroxyl proton can be broad and variable.[7][8]
- ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (C3) in the downfield region (around δ 180-200 ppm). The carbon bearing the hydroxyl group (C2) would also have a characteristic chemical shift, and the aromatic carbons would appear in their typical range.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxybenzofuran-3(2H)-one** is expected to exhibit characteristic absorption bands for the following functional groups:

- O-H stretch: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl group.[9]
- C=O stretch: A strong, sharp absorption band around 1700-1740 cm^{-1} for the ketone carbonyl group.[9]
- C-O stretch: Bands in the region of 1000-1300 cm^{-1} for the ether and alcohol C-O bonds.[9]
- Aromatic C=C stretch: Peaks in the 1450-1600 cm^{-1} region.[9]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to its molecular weight (150.13 g/mol). The fragmentation pattern would likely involve the loss of small molecules such as CO, H₂O, and fragments from the aromatic ring.[10][11]

Biological Activities and Drug Development Potential

While direct studies on the biological activity of **2-Hydroxybenzofuran-3(2H)-one** are scarce, numerous derivatives have shown significant promise in various therapeutic areas. This suggests that the benzofuranone scaffold is a "privileged structure" in drug discovery.

Antimicrobial Activity

Derivatives of 6-hydroxybenzofuran-3(2H)-one linked to 1,3-thiazoles have been synthesized and shown to possess antibacterial and antifungal activities.[2] Molecular docking studies of these compounds have suggested that they may target N-myristoyltransferase (NMT), an enzyme crucial for the viability of certain microbes.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)


- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Various benzofuran derivatives have demonstrated potent anticancer activities through different mechanisms. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the mTOR pathway.[\[12\]](#) Others have been found to inhibit enzymes like Pin1, which plays an oncogenic role in several human cancers.[\[13\]](#)

Potential Signaling Pathway Involvement:

Based on studies of related benzofuran compounds, potential signaling pathways that could be modulated by **2-Hydroxybenzofuran-3(2H)-one** derivatives in cancer cells include:

[Click to download full resolution via product page](#)

Caption: Potential anticancer signaling pathways targeted by benzofuranone derivatives.

Enzyme Inhibition

Derivatives of 2-benzylidenebenzofuran-3(2H)-one have been identified as potent inhibitors of alkaline phosphatase (AP).^[3] Additionally, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were found to be effective inhibitors of bacterial chorismate synthase, an enzyme in the shikimate pathway, which is essential for the survival of many pathogens.^[14]

Experimental Protocol: Enzyme Inhibition Assay

- Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the enzyme, and the inhibitor at various concentrations.
- Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
- Measurement of Activity: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate, often using spectrophotometry.
- Data Analysis: The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Conclusion

2-Hydroxybenzofuran-3(2H)-one is a chemically significant molecule that serves as a building block for a wide array of bioactive compounds. While detailed characterization and biological evaluation of the parent compound are still needed, the extensive research on its derivatives highlights the immense potential of the benzofuranone scaffold in drug discovery. The demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties of these derivatives warrant further investigation into the structure-activity relationships and mechanisms of action. This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this fascinating class of compounds. Future work should focus on the targeted synthesis and biological screening of novel **2-hydroxybenzofuran-3(2H)-one** derivatives to uncover new lead compounds for the treatment of various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxybenzofuran-3(2H)-one | 17392-15-3 | Benchchem [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. imreblank.ch [imreblank.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 14. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Hydroxybenzofuran-3(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101677#2-hydroxybenzofuran-3-2h-one-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com